molecular formula C17H19NO4S B5845643 ethyl {4-[(benzylsulfonyl)amino]phenyl}acetate

ethyl {4-[(benzylsulfonyl)amino]phenyl}acetate

Cat. No. B5845643
M. Wt: 333.4 g/mol
InChI Key: DSXRZSKHQWAGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[(benzylsulfonyl)amino]phenyl}acetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the sulfonamide family and is synthesized through a multi-step process. In

Mechanism of Action

The mechanism of action of ethyl {4-[(benzylsulfonyl)amino]phenyl}acetate is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes such as carbonic anhydrase and histone deacetylase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl {4-[(benzylsulfonyl)amino]phenyl}acetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl {4-[(benzylsulfonyl)amino]phenyl}acetate in lab experiments include its synthetic accessibility, versatility as a building block for the synthesis of novel compounds, and its potential as a drug candidate. However, the limitations of using this compound include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on ethyl {4-[(benzylsulfonyl)amino]phenyl}acetate. One direction is the development of new drugs based on this scaffold for the treatment of various diseases such as cancer and inflammation. Another direction is the synthesis of novel materials using this compound as a building block. Further studies are also needed to understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of ethyl {4-[(benzylsulfonyl)amino]phenyl}acetate involves several steps. The first step is the reaction of 4-aminophenylacetic acid with benzylsulfonyl chloride to form the corresponding benzylsulfonamide. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form the final product, ethyl {4-[(benzylsulfonyl)amino]phenyl}acetate. The purity of the final product is confirmed through various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

Ethyl {4-[(benzylsulfonyl)amino]phenyl}acetate has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent by inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory and anti-bacterial agent.
In drug discovery, ethyl {4-[(benzylsulfonyl)amino]phenyl}acetate has been used as a scaffold for the development of new drugs. The sulfonamide moiety in this compound is a common feature in many drugs, and modifications to this scaffold have led to the development of several drugs such as sulfonamide antibiotics and carbonic anhydrase inhibitors.
In material science, ethyl {4-[(benzylsulfonyl)amino]phenyl}acetate has been used as a building block for the synthesis of novel materials such as polymers and dendrimers.

properties

IUPAC Name

ethyl 2-[4-(benzylsulfonylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-2-22-17(19)12-14-8-10-16(11-9-14)18-23(20,21)13-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXRZSKHQWAGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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